
1-(4-Isopropylphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Isopropylphenyl)ethanamine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiamoebic Activity
1-(4-Isopropylphenyl)ethanamine derivatives have been synthesized and studied for their antiamoebic activities. A series of chalcones possessing N-substituted ethanamine were synthesized and showed significant activity against Entamoeba histolytica, even surpassing the standard drug metronidazole in some cases. These compounds displayed minimal toxicity on non-small cell lung cancer cell lines, suggesting a potential for safe antiamoebic applications (Zaidi et al., 2015).
Multitarget Inhibitors Synthesis
Another study involved the reaction of 1-isobutyl-4-(1-isocyanatoethyl)benzene with various amines, including 1-(4-isobutylphenyl)ethanamine, to produce a series of ureas containing an ibuprofen fragment. These synthesized ureas are potential multitarget inhibitors of soluble epoxide hydrolase and cyclooxygenase, indicating their potential use in pharmaceutical applications (Gladkikh et al., 2021).
Cytochrome P450 Enzymes Metabolism Characterization
Research on dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine compounds, including those related to this compound, has focused on understanding their metabolism. Key enzymes involved in the metabolism of these compounds were identified as CYP3A4 and CYP2D6. This research is crucial in understanding drug-drug interactions and the impact of genetic polymorphism on drug metabolism (Nielsen et al., 2017).
Chiral Supramolecular Assemblies
This compound has been used in the study of chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. The research explored the spatial arrangement and chiroptical measurements of these complexes, providing insights into their potential applications in chiral molecular recognition and supramolecular chemistry (Canary et al., 1998).
Synthesis of Polymers and Copolymers
In the field of polymer science, this compound derivatives have been used in the synthesis of densely grafted copolymers through nitroxide-mediated radical polymerization. This research contributes to developing new materials with potential applications in various industrial processes (Miura & Okada, 2004).
Molecular Recognition in Crystal Formation
The compound has also been involved in studies of molecular recognition in the formation of conglomerate crystals. This research provided insights into the mechanism of formation of these crystals and proposed criteria for choosing achiral acids in transforming racemic modifications of amines into conglomerate crystals (Saigo et al., 1987).
Synthesis of Medicinal Compounds
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAQMLODFYUKOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73441-43-7 |
Source


|
| Record name | 1-[4-(propan-2-yl)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

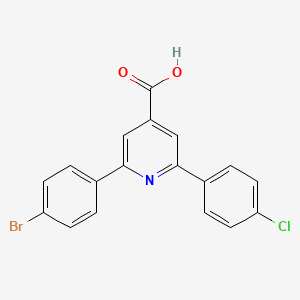



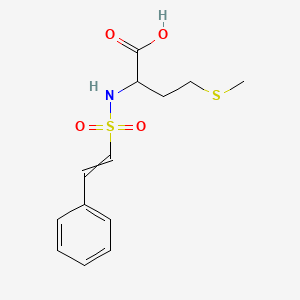
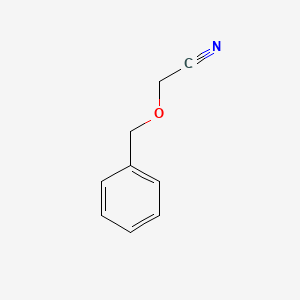
![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)
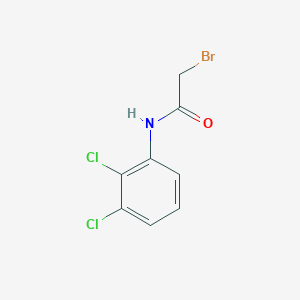
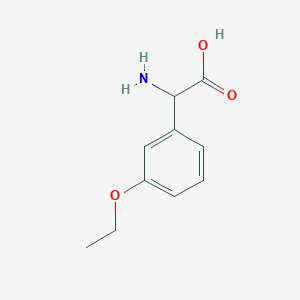



![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)
